![molecular formula C16H17ClFNO B1385408 3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline CAS No. 1040685-36-6](/img/structure/B1385408.png)
3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline
Overview
Description
3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline is a chemical compound with the molecular formula C16H17ClFNO and a molecular weight of 293.76 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of 3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an ethylphenoxyethyl group .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline are not available, similar compounds undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline include its molecular formula (C16H17ClFNO), molecular weight (293.76 g/mol), and its use in proteomics research applications .Scientific Research Applications
Metabolic Studies
- Metabolic Fate in Rats: Extensive and rapid metabolism of 3-chloro-4-fluoroaniline in rats has been studied, revealing the formation of several metabolites like 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. N-acetylation and hydroxylation followed by O-sulfation were observed as major metabolic transformations (Duckett et al., 2006).
Chemical Properties and Synthesis
- Influence on Physical and Thermal Properties: A study on biofield energy treatment showed notable changes in the physical, thermal, and spectral properties of 3-Chloro-4-fluoroaniline (Trivedi et al., 2015).
- Synthesis of Quinoline Derivatives: The compound has been used in the synthesis of new quinoline derivatives, which are significant in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).
Environmental Toxicity
- Assessment of Toxicity to Earthworms: 3-Chloro-4-fluoroaniline's effects on earthworms were studied, offering potential biomarkers for xenobiotic toxicity and understanding the mechanism of action of toxic chemicals (Bundy et al., 2002).
Spectroscopic Analysis
- Spectroscopic Studies: Research includes the study of its properties through methods like resonant two-photon ionization and mass-analyzed threshold ionization spectroscopy (Huang et al., 2014).
Crystal Structure
- Crystal and Molecular Structure Analysis: The crystal and molecular structure of related chloro-fluoroaniline compounds have been determined, contributing to the understanding of their chemical behavior (Betz, 2015).
Safety And Hazards
properties
IUPAC Name |
3-chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO/c1-2-12-3-6-14(7-4-12)20-10-9-19-13-5-8-16(18)15(17)11-13/h3-8,11,19H,2,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNQTXHRTHCCAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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